4-Phenylpiperidine hydrochloride

Descripción general

Descripción

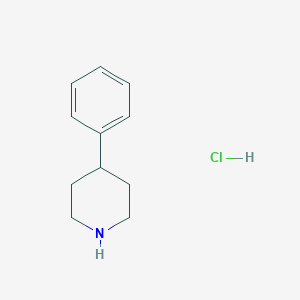

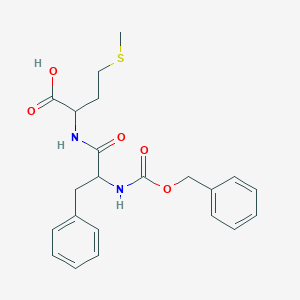

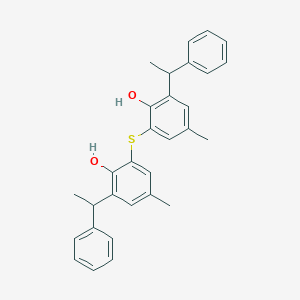

4-Phenylpiperidine is a chemical compound that features a benzene ring bound to a piperidine ring . It is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several papers .Molecular Structure Analysis

The empirical formula of 4-Phenylpiperidine is C11H15N . It has a molecular weight of 161.24 . The structure includes a benzene ring bound to a piperidine ring .Chemical Reactions Analysis

Piperidine derivatives are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

4-Phenylpiperidine has a melting point of 61-65 °C . It is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación

Synthesis of Pharmacological Agents

4-Phenylpiperidine hydrochloride: is a key intermediate in the synthesis of various pharmacological agents. Its structure is pivotal in the creation of compounds that exhibit a wide range of biological activities. The piperidine moiety is a common feature in many pharmaceuticals, and modifications to the piperidine ring can lead to new drugs with potential therapeutic applications .

Development of Neurotransmitter Transport Inhibitors

This compound serves as a reactant in the synthesis of neurotransmitter transport inhibitors. These inhibitors can interact with dopamine receptor sites, which are crucial for treating disorders such as depression, schizophrenia, and Parkinson’s disease. By inhibiting the reuptake of neurotransmitters, these compounds can enhance synaptic neurotransmission .

Creation of CCR5 Antagonists

Researchers use 4-Phenylpiperidine hydrochloride to develop CCR5 antagonists. These antagonists are important in the context of HIV-1 inhibition, as CCR5 is a co-receptor used by the virus to enter and infect host cells. Blocking this pathway is a promising strategy for preventing HIV infection .

Organic Synthesis and Catalysis

In organic chemistry, 4-Phenylpiperidine hydrochloride is utilized as a raw material and intermediate for various synthetic routes. It plays a role in catalysis and is involved in reactions such as hydrogenation, cyclization, and amination. These processes are fundamental in constructing complex organic molecules .

Agrochemical Research

The compound is also employed in the development of agrochemicals. Its derivatives can be designed to interact with specific biological targets in pests, leading to the creation of new pesticides and herbicides that are more effective and potentially less harmful to the environment .

Dyestuff and Pigment Production

In the field of dyestuffs, 4-Phenylpiperidine hydrochloride is used to synthesize compounds that contribute to the development of new colors and pigments. These applications are significant in industries ranging from textiles to printing, where the demand for novel and stable pigments is constantly growing .

Mecanismo De Acción

Target of Action

4-Phenylpiperidine hydrochloride is a chemical compound that is closely related to the opioid analgesic meperidine . Its primary targets are the μ-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception, and their activation leads to analgesic effects .

Mode of Action

As an opioid agonist, 4-Phenylpiperidine hydrochloride binds to the μ-opioid receptors, leading to their activation . This interaction inhibits ascending pain pathways, altering the perception of pain and resulting in central nervous system depression . The onset of action is slightly more rapid than with morphine, and the duration of action is slightly shorter .

Biochemical Pathways

The activation of μ-opioid receptors by 4-Phenylpiperidine hydrochloride affects several biochemical pathways. It can lead to less smooth muscle spasm, constipation, and depression of the cough reflex than equivalent doses of morphine . The exact downstream effects of these pathways are complex and can vary depending on the specific context and individual.

Pharmacokinetics

It is known that the compound has a rapid onset of action and a slightly shorter duration of action compared to morphine

Result of Action

The primary result of 4-Phenylpiperidine hydrochloride’s action is the relief of moderate to severe acute pain . It also has the unique ability to interrupt postoperative shivering and shaking chills induced by amphotericin B . It has been used for intravenous regional anesthesia, peripheral nerve blocks, and intraarticular, epidural, and spinal analgesia .

Safety and Hazards

Direcciones Futuras

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Propiedades

IUPAC Name |

4-phenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-5,11-12H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZJLQCUYUTZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145467 | |

| Record name | 4-Phenylpiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylpiperidine hydrochloride | |

CAS RN |

10272-49-8 | |

| Record name | 4-Phenylpiperidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10272-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylpiperidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010272498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylpiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylpiperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the structural significance of the phenyl ring in 4-Phenylpiperidine derivatives for their analgesic activity?

A: While the provided abstracts don't delve into the specific mechanism of analgesic action, they highlight the structural analysis of these compounds. [, ] The crystal structure analysis of Pethidine hydrochloride, a 4-Phenylpiperidine derivative, reveals that the phenyl ring adopts an equatorial position relative to the piperidine ring. [] This spatial arrangement could be crucial for interaction with biological targets, potentially influencing the analgesic properties of these compounds. Further research is needed to elucidate the specific structure-activity relationships.

Q2: Can you provide examples of analytical techniques used to characterize 4-Phenylpiperidine derivatives?

A: The research papers primarily employ X-ray crystallography to determine the three-dimensional structures of these compounds. [, ] This technique provides valuable insights into bond lengths, bond angles, and overall conformation. Additionally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR, are mentioned as tools for structural analysis and evaluation of synthesized derivatives. []

Q3: The abstract of one paper mentions "competition for adsorption to glass." [] What does this imply about the analysis of these compounds?

A3: This technique likely refers to a method for quantifying the compound in biological fluids. By measuring the competition between the target compound ((+)-(3R), (4S)-3-[(4methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine hydrochloride (FG 4963)) and a known standard for binding to glass surfaces, researchers can indirectly determine the concentration of the compound. This method highlights the need for sensitive analytical techniques to study these compounds in biological systems.

Q4: What can be inferred about the potential for different isomers of 4-Phenylpiperidine derivatives to exhibit varied pharmacological effects?

A: One study mentions that the structural determination of 1,2-Dimethyl-4-hydroxy-4-phenylpiperidine hydrochloride is part of a broader investigation into several isomers of synthetic 4-phenylpiperidine derivatives used clinically as analgesics. [] This suggests that subtle differences in the spatial arrangement of atoms within these isomers could lead to significant variations in their binding affinities, target interactions, and ultimately, their analgesic effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[p-(dimethylamino)phenyl]fulvene](/img/structure/B80432.png)

![3-[(1-Naphthylmethyl)amino]propan-1-OL](/img/structure/B80442.png)

![6-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B80443.png)

![Thulium chloride heptahydrate [MI]](/img/structure/B80450.png)